Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Description
Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
Research on related compounds such as ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate has demonstrated antimicrobial properties. The synthesis of various derivatives, including imides and bi-pyrazoles, from carbohydrazide derivatives, has shown significant antimicrobial activity against pathogens like C. albicans and various bacteria. This suggests potential applications in developing new antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Synthetic Routes and Chemical Reactions
The compound's related synthetic intermediates have facilitated the synthesis of a wide range of heterocycles and derivatives. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has served as a versatile intermediate for synthesizing trifluoromethyl heterocycles, showcasing the chemical flexibility and utility of similar compounds in synthesizing complex molecules for various scientific applications (Honey, Pasceri, Lewis, & Moody, 2012).
Antioxidant Properties
Compounds with similar structural features have been investigated for their antioxidant properties. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, was synthesized and its structure confirmed through spectral studies and X-ray diffraction. This molecule exhibited potential in vitro antifungal and antimicrobial susceptibilities, indicating a broader scope for researching antioxidant properties within related compounds (Kumar et al., 2016).
Electropolymerization and Electrochromic Properties
The introduction of acceptor groups into the molecular structure of related compounds has been explored for its effects on electrochemical and electrochromic properties. For example, novel donor–acceptor type monomers were synthesized, leading to the development of polymers with significant optical contrast and switching times. These findings highlight the potential of such compounds in applications like smart materials and displays (Hu et al., 2013).
properties
IUPAC Name |
ethyl 4-[[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-13-7-3-6-10-16(13)29-20(19)21(27)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBBMHOOSCWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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